N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide: is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol . This compound belongs to the class of sulfonamides, which are widely used in various chemical and pharmaceutical applications due to their diverse biological activities.
Properties
Molecular Formula |
C10H12INO3S |
|---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-9-6-7(11)2-5-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
SWCLQROEKUTDIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide typically involves the reaction of the corresponding aniline derivative with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at low temperatures (0°C) under an inert atmosphere (argon) to prevent unwanted side reactions . After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could introduce hydroxyl groups.
Scientific Research Applications
N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for various therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the cyclopropoxy group.
N-(2-Bromophenyl)methanesulfonamide: Similar structure but with a bromine atom instead of iodine.
N-(2-Chlorophenyl)methanesulfonamide: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
N-(2-Cyclopropoxy-5-iodophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in organic synthesis and as a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
